molecular formula C7H12N2O B3274741 (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol CAS No. 61322-49-4

(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol

Cat. No.: B3274741
CAS No.: 61322-49-4
M. Wt: 140.18 g/mol
InChI Key: WJNFHLOXPKZBSL-UHFFFAOYSA-N
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Description

(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound that belongs to the pyrazole family It is characterized by a pyrazole ring substituted with three methyl groups and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylpyrazole with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 5-position of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

    Oxidation: (1,3,4-Trimethyl-1H-pyrazol-5-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxymethyl group at the 5-position allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2,4,5-trimethylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-6(2)8-9(3)7(5)4-10/h10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNFHLOXPKZBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735909
Record name (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61322-49-4
Record name (1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1,3,4-Trimethyl-1H-pyrazol-5-yl)methanol

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